

# Solubility Profile of 2-Methoxy-4-methylaniline in Organic Solvents: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-4-methylaniline

Cat. No.: B1582082

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## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-methoxy-4-methylaniline** (CAS No: 39538-68-6), a key intermediate in the synthesis of various dyes and active pharmaceutical ingredients. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, qualitative data, and comparative analysis of structurally analogous compounds to provide a robust predictive framework for its behavior in a range of common organic solvents. Furthermore, this document furnishes a detailed, best-practice experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

## Introduction to 2-Methoxy-4-methylaniline and its Physicochemical Properties

**2-Methoxy-4-methylaniline**, also known as 4-methyl-o-anisidine, is an aromatic amine with the molecular formula  $C_8H_{11}NO$ . Its structure, featuring a benzene ring substituted with a methoxy group, a methyl group, and an amino group, dictates its physicochemical properties, including its solubility. The presence of the polar amino and methoxy groups, capable of hydrogen bonding, combined with the nonpolar aromatic ring and methyl group, results in a nuanced solubility profile across different classes of organic solvents.

Table 1: Physicochemical Properties of **2-Methoxy-4-methylaniline**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	
Molecular Weight	137.18 g/mol	
Appearance	Solid	
Melting Point	31-33 °C	
Density	1.043 g/mL at 25 °C	
Flash Point	104 °C	

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.<sup>[1]</sup> For **2-methoxy-4-methylaniline**, its solubility in a given organic solvent will be a function of the interplay between the solvent's polarity, its ability to act as a hydrogen bond donor or acceptor, and its dispersion forces.

## Predicted Solubility of 2-Methoxy-4-methylaniline in Common Organic Solvents

Based on the structural features of **2-methoxy-4-methylaniline** and the general solubility principles of amines, a qualitative prediction of its solubility in various classes of organic solvents can be made. Aromatic amines are generally soluble in organic solvents.<sup>[2][3]</sup>

Table 2: Predicted Qualitative Solubility of **2-Methoxy-4-methylaniline**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The amino group can act as a hydrogen bond donor, and the nitrogen and methoxy oxygen can act as hydrogen bond acceptors, leading to strong interactions with protic solvents.
Polar Aprotic	Acetone, Ethyl Acetate, Dimethylformamide (DMF)	Moderate to High	The dipole-dipole interactions between the polar functionalities of 2-methoxy-4-methylaniline and these solvents will facilitate dissolution.
Aromatic	Toluene, Benzene	Moderate to High	The aromatic ring of 2-methoxy-4-methylaniline will interact favorably with aromatic solvents through $\pi$ - $\pi$ stacking and van der Waals forces.
Halogenated	Dichloromethane, Chloroform	Moderate	These solvents can engage in dipole-dipole interactions. However, some primary amines can be incompatible with chloroform and carbon tetrachloride.[4]

Non-Polar

Hexane, Heptane

Low

The significant difference in polarity between the largely polar 2-methoxy-4-methylaniline and non-polar aliphatic hydrocarbons will limit solubility.

This predictive framework is supported by solubility data for structurally similar compounds. For instance, p-cresidine (2-methoxy-5-methylaniline) is reported to be soluble in ether, benzene, and ethanol. This suggests that **2-methoxy-4-methylaniline** is also likely to be soluble in these solvents.

## Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

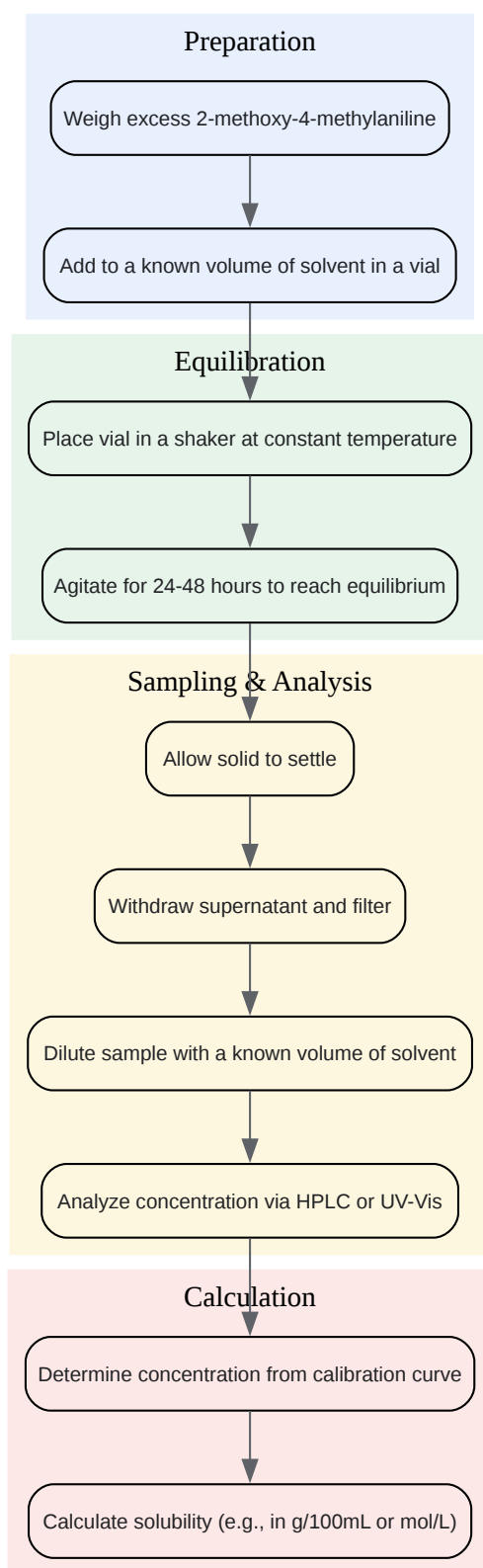
### Materials and Equipment

- **2-Methoxy-4-methylaniline** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance ( $\pm 0.1$  mg)
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g.,  $0.45\ \mu\text{m}$  PTFE)
- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

## Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of **2-methoxy-4-methylaniline**.



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Caption: Isothermal Shake-Flask Solubility Determination Workflow.

## Detailed Step-by-Step Methodology

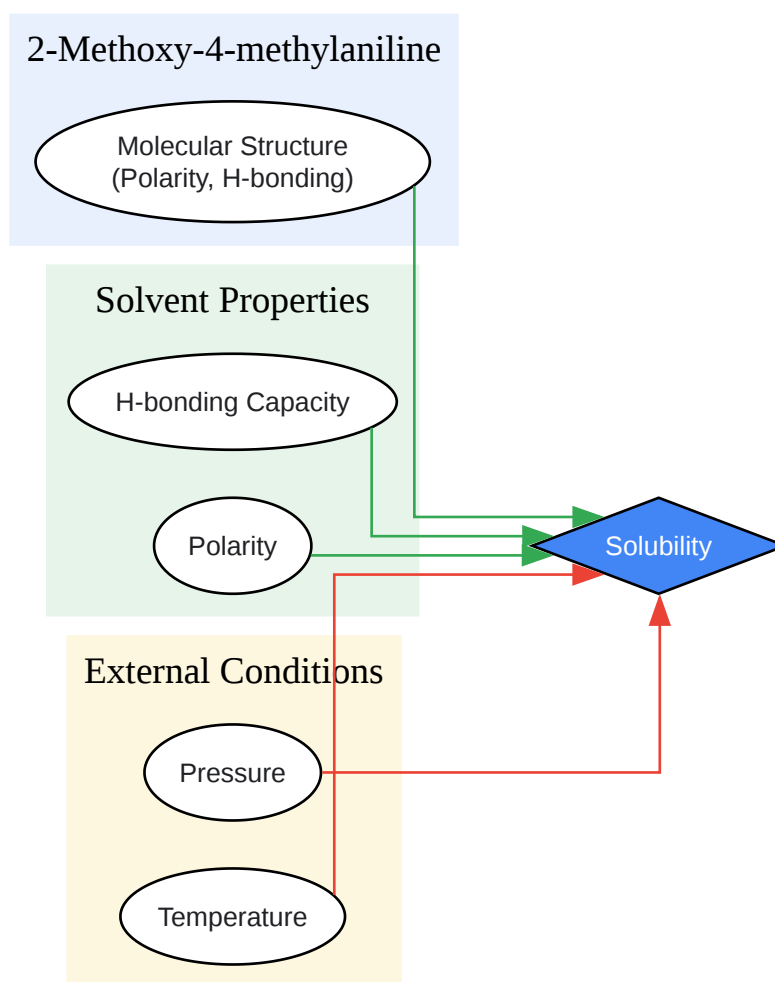
- Preparation of Saturated Solutions:
  - Add an excess amount of solid **2-methoxy-4-methylaniline** to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
  - Accurately add a known volume of the desired organic solvent to each vial.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
  - Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
- Sample Collection and Preparation:
  - After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.
  - Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.
- Quantification:
  - Analyze the concentration of **2-methoxy-4-methylaniline** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
- Calculation of Solubility:

- The solubility (S) is calculated using the following formula:  $S = C_{\text{measured}} \times \text{Dilution\_Factor}$
- Where:
  - $C_{\text{measured}}$  is the concentration of the diluted sample determined from the calibration curve.
  - Dilution\_Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.
- The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

## Factors Influencing Solubility

The solubility of **2-methoxy-4-methylaniline** is influenced by several factors, which are critical to consider in experimental design and application.





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Caption: Key Factors Influencing the Solubility of **2-Methoxy-4-methylaniline**.

- **Temperature:** The dissolution of most solids is an endothermic process, meaning solubility tends to increase with increasing temperature. This relationship should be determined experimentally for specific solvent systems.
- **Solvent Polarity:** As discussed, a closer match between the polarity of **2-methoxy-4-methylaniline** and the solvent will generally lead to higher solubility.
- **Hydrogen Bonding:** The ability of a solvent to participate in hydrogen bonding with the amino and methoxy groups of **2-methoxy-4-methylaniline** is a significant driver of solubility, particularly in protic solvents.

- pH (in aqueous systems or with acidic/basic solvents): Although this guide focuses on organic solvents, it is important to note that the basicity of the amine group means that in the presence of acidic species, it can be protonated to form a salt, which would dramatically alter its solubility profile.

## Safety Considerations

**2-Methoxy-4-methylaniline** is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

## Conclusion

This technical guide provides a comprehensive overview of the solubility of **2-methoxy-4-methylaniline** in organic solvents. While quantitative data is sparse, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, which is crucial for process development, formulation, and other research applications. A thorough understanding of the factors influencing solubility will enable scientists to effectively utilize this important chemical intermediate.

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